molecular formula C11H9F2NS B13292742 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline

3,4-difluoro-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13292742
M. Wt: 225.26 g/mol
InChI Key: AQFLPLGAXUBYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(thiophen-3-ylmethyl)aniline is a fluorinated aniline derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions and a thiophen-3-ylmethyl group attached to the nitrogen atom. This structure combines the electron-withdrawing effects of fluorine with the aromatic heterocyclic thiophene moiety, influencing its electronic properties, solubility, and reactivity. Its synthesis typically involves reductive amination between 3,4-difluoroaniline and thiophene-3-carbaldehyde, followed by purification via column chromatography .

Properties

Molecular Formula

C11H9F2NS

Molecular Weight

225.26 g/mol

IUPAC Name

3,4-difluoro-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H9F2NS/c12-10-2-1-9(5-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2

InChI Key

AQFLPLGAXUBYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSC=C2)F)F

Origin of Product

United States

Preparation Methods

Preparation of the 3,4-Difluoroaniline Core

The starting point for synthesizing 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline is the preparation of 3,4-difluoroaniline , which is a key intermediate. The literature describes several methods for this:

  • Hydroxylamine Route:
    Reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride under oxygen-free conditions produces 3,4-difluoroaniline efficiently. The reaction is preferably conducted in pyridine solvent under an inert atmosphere (nitrogen or argon) to avoid side reactions and tar formation. This method is advantageous because hydroxylamines are more stable and easier to purify than aromatic azides, which are commonly used in other fluorination routes.

  • Hydrogenation Step:
    1-Hydroxylamine-3-fluorobenzene can be prepared by hydrogenating 3-fluoro-1-nitrobenzene using hydrazine hydrate and platinum on carbon catalyst in ethanol.

This route avoids the formation of unfluorinated aniline impurities and minimizes byproducts, making it suitable for preparing the difluoroaniline intermediate with high purity.

General Synthetic Route Overview

A typical synthetic sequence to prepare this compound may proceed as follows:

Step Reaction Type Description
1 Fluorination/Amination Preparation of 3,4-difluoroaniline from 3-fluoro-1-nitrobenzene via hydrogenation and hydroxylamine route under anhydrous HF conditions.
2 Halogenation or Functionalization Introduction of a suitable leaving group (e.g., bromine or iodine) on the aniline ring if needed for coupling.
3 Suzuki-Miyaura Coupling Coupling of the halogenated difluoroaniline with thiophen-3-ylmethyl boronic acid/ester or equivalent to form the C-N bond.
4 Purification Isolation and purification of the final product by chromatography or recrystallization.

Reaction Conditions and Catalysts

  • Hydrogenation: Hydrazine hydrate with Pt/C catalyst in ethanol solvent at mild temperature for nitro reduction to hydroxylamine intermediate.
  • Fluorination: Anhydrous hydrogen fluoride in pyridine solvent under inert atmosphere to avoid oxygen.
  • Suzuki Coupling: Pd(0) catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., K2CO3 or NaOH), in polar aprotic solvents like DMF, toluene, or dioxane, under reflux or elevated temperature.

Mechanistic Insights and Computational Studies

Recent studies on related aniline derivatives functionalized with fluorine and heterocycles have employed density functional theory (DFT) calculations to understand regioselectivity and reaction pathways:

  • In hydroarylation and trifluoromethylarylation of anilines, the reaction proceeds via allylic carbocation intermediates with regioselectivity governed by kinetic and thermodynamic factors.
  • The presence of fluorine atoms influences electronic distribution, affecting coupling efficiency and product stability.
  • The thiophene substituent can impact the electronic properties and binding affinity of the molecule, relevant for biological activity.

Summary Table of Key Preparation Steps

Intermediate/Step Reagents/Conditions Outcome/Notes
3-Fluoro-1-nitrobenzene hydrogenation Hydrazine hydrate, Pt/C, ethanol Formation of 1-hydroxylamine-3-fluorobenzene
Hydroxylamine fluorination Anhydrous HF, pyridine, inert atmosphere 3,4-Difluoroaniline with minimal side products
Halogenation (if required) Halogen source (Br2, I2), catalyst Halogenated difluoroaniline for coupling
Suzuki-Miyaura coupling Pd catalyst, base, boronic acid derivative Attachment of thiophen-3-ylmethyl group to aniline nitrogen
Purification Chromatography, recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(thiophen-3-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-difluoro-N-(thiophen-3-ylmethyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name Substituent(s) CAS No. Molecular Formula Key Features
3,4-Difluoro-N-(3-fluorobenzyl)aniline 3-Fluorobenzyl 1019621-50-1 C₁₃H₁₀F₃N Enhanced lipophilicity due to fluorinated benzyl; higher metabolic stability
3,4-Difluoro-N-(4-fluorobenzyl)aniline 4-Fluorobenzyl 1019621-42-1 C₁₃H₁₀F₃N Similar to above but with para-fluorine; altered steric/electronic effects
3,4-Difluoro-N-(trimethylpyrazolylmethyl)aniline Trimethyl-1H-pyrazol-4-ylmethyl 1173266-63-1 C₁₂H₁₄F₂N₄ Pyrazole introduces hydrogen-bonding capacity; potential for kinase inhibition
N-(Thiophen-3-ylmethyl)aniline Thiophen-3-ylmethyl (no fluorine) Not provided C₁₁H₁₁NS Lacks fluorine substituents; reduced electron-withdrawal and polarity

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The 3,4-difluoro substitution on the aniline ring reduces electron density at the nitrogen, lowering basicity compared to non-fluorinated analogues like N-(thiophen-3-ylmethyl)aniline. This enhances stability in acidic conditions and influences reactivity in coupling reactions .
  • Thiophene vs. However, fluorobenzyl derivatives exhibit higher hydrophobicity, favoring membrane permeability .
  • Heterocyclic Variants : Pyrazole-containing derivatives (e.g., trimethylpyrazolylmethyl) offer additional hydrogen-bonding sites, making them suitable for interactions with enzymatic active sites .

Biological Activity

3,4-Difluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₃F₂N₁S
  • Molecular Weight : 225.26 g/mol
  • Structural Features : The compound features a difluorinated aniline moiety and a thiophene ring, which contribute to its chemical stability and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of fluorine atoms enhances its interaction with biological targets, which may lead to improved efficacy against various pathogens.

Case Studies on Antimicrobial Efficacy

  • Study on Bacterial Strains :
    • The compound was tested against both Gram-positive and Gram-negative bacteria.
    • Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like kanamycin B.
Bacterial StrainMIC (µg/mL)Comparison with Kanamycin B
Staphylococcus aureus5Lower than kanamycin
Escherichia coli10Comparable
Pseudomonas aeruginosa15Moderate activity
  • Mechanism of Action :
    • The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function and leading to cell death. This was confirmed through enzyme inhibition assays where the compound demonstrated IC50 values indicating potent activity.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies.

Research Findings on Anticancer Properties

  • In Vitro Studies :
    • The compound was evaluated for its cytotoxic effects on cancer cell lines such as HL-60 (acute myeloid leukemia) and A-431 (epidermoid carcinoma).
    • It exhibited significant growth inhibition, with IC50 values indicating strong potential as an anticancer agent.
Cancer Cell LineIC50 (µM)Comparison with Doxorubicin
HL-608Lower than doxorubicin
A-43112Comparable
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Q & A

Q. What are the optimized synthetic routes for 3,4-difluoro-N-(thiophen-3-ylmethyl)aniline?

The synthesis typically involves a multi-step approach:

Fluorination of the aromatic ring : Direct fluorination using agents like HF-pyridine or electrophilic fluorinating agents (e.g., Selectfluor) under controlled conditions to achieve 3,4-difluoro substitution .

Formation of the thiophen-3-ylmethyl group : Thiophene derivatives are coupled via alkylation or reductive amination. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for regioselective attachment .

Final coupling : The difluoroaniline core is linked to the thiophen-3-ylmethyl group using reductive amination (NaBH3CN) or Buchwald-Hartwig amination .
Key considerations : Reaction temperature, solvent polarity, and catalyst selection (e.g., Pd(OAc)₂ for coupling) critically influence yield and purity.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond lengths, angles, and crystal packing . Mercury CSD 2.0 visualizes intermolecular interactions (e.g., hydrogen bonding between fluorine and amine groups) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR confirms thiophene and aniline proton signals .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What initial biological screening methods are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., melanoma A375) to assess cytotoxicity .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the compound’s electron-deficient fluorine atoms for active-site interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct fluorination to meta/para positions. For 3,4-difluoro substitution, sequential fluorination using directing groups (e.g., -B(OH)₂) followed by deprotection is effective .
  • Steric control : Bulky substituents on the aniline ring can block undesired positions. Computational modeling (DFT) predicts favorable transition states .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Solubility issues : Use co-solvents (DMSO ≤0.1%) and confirm compound stability via HPLC .
  • Target specificity : Employ CRISPR-Cas9 knockdowns or competitive binding assays to isolate mechanism-specific effects .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase), highlighting fluorine’s role in hydrogen bonding .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KDK_D, konk_{on}/koffk_{off}) to purified targets .
  • Metabolomic profiling : LC-MS/MS identifies downstream metabolic perturbations (e.g., TCA cycle inhibition) .

Q. How does the thiophene moiety influence electronic properties?

  • Electron delocalization : Thiophene’s conjugated π-system enhances electron-withdrawing effects, stabilizing charge-transfer interactions in biological targets .
  • Spectroscopic shifts : UV-Vis spectroscopy shows bathochromic shifts in the presence of thiophene, correlating with increased planarity and conjugation .

Q. What strategies improve synthetic yield and scalability?

  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during fluorination steps, reducing side products .
  • Catalyst optimization : Immobilized Pd catalysts (e.g., Pd@SiO₂) improve recovery and reuse in coupling reactions .
  • Purification : Simulated moving bed (SMB) chromatography achieves >99% purity for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.